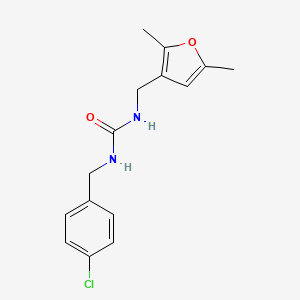
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a compound that has gained significant attention in scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as protein kinase C and cyclin-dependent kinase 2, which are involved in the regulation of cell growth and proliferation. In addition, (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. In addition, (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has also been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. However, one of the limitations of using (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide. One of the directions is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of other types of cancer. In addition, future research can focus on developing more efficient synthesis methods for (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide and improving its solubility in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a promising compound that has shown potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising compound for cancer research. In addition, its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease make it a compound worth studying further. Future research can focus on developing more efficient synthesis methods for (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide and improving its solubility in water to make it easier to work with in lab experiments.
合成法
The synthesis of (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has been reported using different methods. One of the most common methods involves the reaction between furan-2-carbaldehyde, thiazole-2-carboxylic acid, and pyrrolidine-3-carboxylic acid followed by acylation using acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The yield of the product obtained using this method is reported to be around 60-70%.
科学的研究の応用
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(4-3-12-2-1-8-19-12)16-11-5-7-17(10-11)14-15-6-9-20-14/h1-4,6,8-9,11H,5,7,10H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDRIBDAXLYVET-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CO2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CO2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


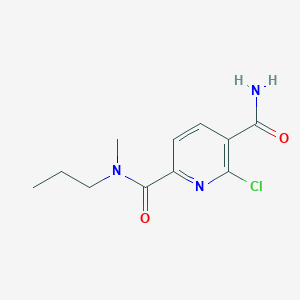
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

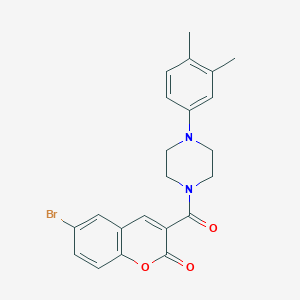
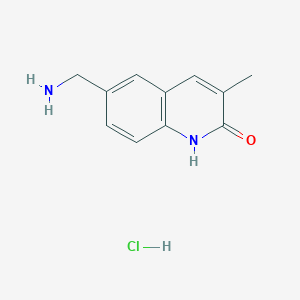
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)


![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
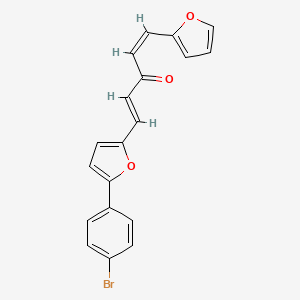
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)
